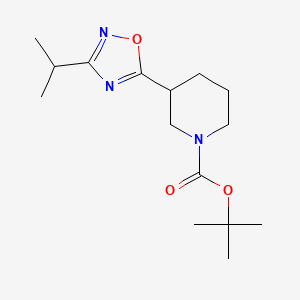

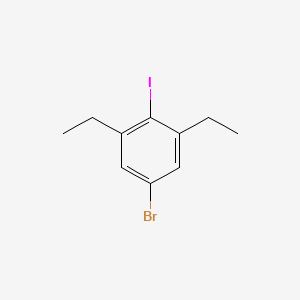

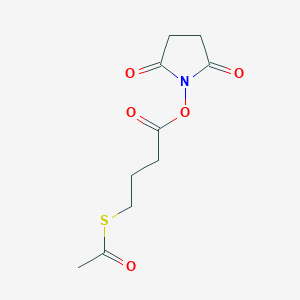

![molecular formula C6H10O3S B1520644 [(Cyclopropylmethyl)sulfinyl]acetic acid CAS No. 1177286-62-2](/img/structure/B1520644.png)

[(Cyclopropylmethyl)sulfinyl]acetic acid

Overview

Description

“[(Cyclopropylmethyl)sulfinyl]acetic acid” is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . It is a compound that has been explored and utilized by the pharmaceutical industry for drug discovery .

Synthesis Analysis

The synthesis of “[(Cyclopropylmethyl)sulfinyl]acetic acid” could potentially involve the Pummerer rearrangement, an organic reaction where an alkyl sulfoxide rearranges to an α-acyloxy-thioether in the presence of acetic anhydride . Another possible synthetic exploration involves the use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons .Molecular Structure Analysis

The molecular structure of “[(Cyclopropylmethyl)sulfinyl]acetic acid” consists of a cyclopropylmethyl group attached to a sulfinyl group and an acetic acid group . The electron-rich environment of the imidazole and benzimidazole rings in the compound allows it to bind to a variety of therapeutic targets .Scientific Research Applications

Catalytic and Synthetic Applications

One interesting application involves the tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones , which produces β- or γ-addition products with high selectivity and yield, illustrating the potential of sulfinyl compounds in facilitating specific organic transformations (Miao et al., 2016). Similarly, copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols to afford γ-keto sulfones demonstrates the utility of sulfinyl groups in organic synthesis, offering a pathway to functionalized sulfones with various applications (Konik et al., 2017).

Redox Signaling and Protein Modifications

Sulfinyl compounds play a crucial role in redox signaling through the formation of protein sulfenic acids. These acids serve as catalytic centers in enzymes and sensors of oxidative and nitrosative stress, highlighting the importance of sulfinyl compounds in biological systems (Poole et al., 2004). The study on protein sulfenic acids by using strained cycloalkynes as traps further emphasizes their role in understanding cellular redox regulation (Poole et al., 2014).

Environmental and Material Science

The oxidation of artificial sweeteners by ozone, including cyclamate and acesulfame, involves sulfinic acid intermediates, demonstrating the environmental relevance of sulfinyl groups in water treatment processes (Scheurer et al., 2012). Additionally, sulfonated graphene has been investigated as a water-tolerant solid acid catalyst, showcasing the application of sulfinyl groups in the development of new, environmentally friendly catalysts (Ji et al., 2011).

Safety And Hazards

properties

IUPAC Name |

2-(cyclopropylmethylsulfinyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-6(8)4-10(9)3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZBBWYYTWZHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Cyclopropylmethyl)sulfinyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)